molecular formula CH4O B046061 Methanol-d CAS No. 1455-13-6

Methanol-d

Cat. No.: B046061
CAS No.: 1455-13-6
M. Wt: 33.048 g/mol
InChI Key: OKKJLVBELUTLKV-VMNATFBRSA-N
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Description

Methanol-d, also known as deuterated methanol, is a form of methanol where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is represented by the chemical formula CD₃OD. Deuterated methanol is widely used in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties that help in reducing background signals and improving the clarity of spectra.

Mechanism of Action

Target of Action

Methanol-d, also known as deuterated methanol, primarily targets the enzyme alcohol dehydrogenase (ADH) in the body . ADH is responsible for the metabolism of alcohols, including methanol . The interaction of this compound with ADH is a key step in its mechanism of action.

Mode of Action

This compound interacts with its primary target, ADH, leading to its metabolism. This process involves the conversion of methanol to formaldehyde by ADH, which is then further metabolized to formic acid by aldehyde dehydrogenase (ALDH) . The presence of ethanol can competitively inhibit this process, as ethanol has a higher affinity for ADH compared to methanol .

Biochemical Pathways

The metabolism of this compound affects several biochemical pathways. The primary pathway is the alcohol dehydrogenase pathway, where methanol is converted to formaldehyde. This is followed by the conversion of formaldehyde to formic acid via the aldehyde dehydrogenase pathway . Additionally, methanol can be utilized in the production of various chemicals, potentially affecting a wide range of metabolic pathways .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is rapidly absorbed and distributed throughout the body . Its metabolism primarily occurs in the liver, where it is converted to formaldehyde and then to formic acid . The products of methanol metabolism are excreted through the kidneys . The presence of ethanol can alter the pharmacokinetics of this compound by inhibiting its metabolism .

Result of Action

The primary result of this compound action is the production of formaldehyde and formic acid. These metabolites can cause significant toxicity, leading to symptoms such as decreased level of consciousness, poor coordination, vomiting, abdominal pain, and a specific smell on the breath . Severe cases can result in blindness and kidney failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as ethanol, can affect its metabolism and toxicity . Additionally, factors such as temperature can influence the rate of methanol metabolism . It’s also worth noting that this compound is used as a solvent in various industrial applications, and its action can be influenced by the specific conditions of these environments .

Safety and Hazards

Methanol-d is highly flammable and its vapors are heavier than air and may spread along floors . It is very toxic to human health and can cause damage to organs through prolonged or repeated exposure . It is fatal if swallowed, in contact with skin, or if inhaled .

Future Directions

Researchers hope to produce the raw material methanol at the edge of a field or on the farm using renewable energy . In addition to wind or sun, water and CO2 would be needed to produce the raw materials for the green methanol process . This is made possible by a new catalyst developed in Rostock .

Biochemical Analysis

Biochemical Properties

Methanol-d is an important compound in biochemical reactions, particularly in fermentation processes involving the methylotrophic yeast Pichia pastoris . This yeast species has a tightly regulated alcohol oxidase 1 promoter (pAOX1), which induces gene expression at suitable methanol concentrations .

Cellular Effects

In cellular processes, this compound influences cell function by acting as a carbon source for growth and maintenance, as well as an inducer for protein expression . If methanol feeding is not well controlled in such a fermentation process, accumulation of the solvent in the growth media can have detrimental effects on the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with the alcohol oxidase enzyme. This enzyme catalyzes the oxidation of methanol to formaldehyde, a key step in methanol utilization in bacterial methylotrophy .

Temporal Effects in Laboratory Settings

Over time, the levels of this compound in fermentation processes must be monitored to ensure healthy culture and maximum protein production . The stability and degradation of this compound, as well as its long-term effects on cellular function, are crucial factors in bioprocess optimization .

Dosage Effects in Animal Models

It is known that the dosage of this compound must be carefully controlled in fermentation processes to prevent toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of methanol utilization in methylotrophic bacteria. The alcohol oxidase enzyme, which this compound interacts with, plays a key role in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deuterated methanol can be synthesized through several methods. One common method involves the reaction of deuterium oxide (D₂O) with carbon monoxide (CO) and hydrogen (H₂) in the presence of a catalyst. The reaction can be represented as: [ \text{CO} + 2\text{D}_2\text{O} + 3\text{H}_2 \rightarrow \text{CD}_3\text{OD} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrially, deuterated methanol is produced by the catalytic exchange of hydrogen in methanol with deuterium from deuterium oxide. This process involves passing methanol vapor over a catalyst in the presence of deuterium oxide at elevated temperatures. The catalyst commonly used is a metal oxide, such as copper oxide or zinc oxide.

Types of Reactions:

    Oxidation: Methanol-d can undergo oxidation to form deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD).

    Reduction: It can be reduced to deuterated methane (CD₄) under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions where the deuterium atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD).

    Reduction: Deuterated methane (CD₄).

    Substitution: Various deuterated organic compounds depending on the nucleophile used.

Scientific Research Applications

Deuterated methanol is extensively used in scientific research, particularly in:

    Chemistry: It is used as a solvent in NMR spectroscopy to study the structure and dynamics of organic compounds.

    Biology: Deuterated methanol is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: Deuterated methanol is used in the production of deuterated compounds for various industrial applications, including the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

    Methanol (CH₃OH): The non-deuterated form of methanol.

    Ethanol-d (C₂D₅OD): Deuterated ethanol, where the hydrogen atoms are replaced by deuterium.

    Deuterated Water (D₂O): Water where the hydrogen atoms are replaced by deuterium.

Comparison:

    Methanol vs. Methanol-d: this compound has deuterium instead of hydrogen, making it more suitable for NMR spectroscopy due to reduced background signals.

    Ethanol-d vs. This compound: Both are used in NMR spectroscopy, but ethanol-d has a longer carbon chain, which can be useful for studying different types of organic compounds.

    Deuterated Water vs. This compound: Deuterated water is used in a broader range of applications, including neutron scattering experiments, while this compound is more specialized for NMR spectroscopy.

This compound’s unique properties, particularly its use in NMR spectroscopy, make it a valuable compound in scientific research and industrial applications. Its ability to provide clearer spectra and its role in metabolic studies highlight its importance in advancing our understanding of chemical and biological processes.

Properties

IUPAC Name

deuteriooxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40932619
Record name Methan(~2~H)ol
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Molecular Weight

33.048 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Methyl alcohol-d
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Vapor Pressure

97.7 [mmHg]
Record name Methyl alcohol-d
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CAS No.

1455-13-6, 4206-31-9
Record name Methanol-d
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Record name Methan(2H)ol
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Record name Methanol-O-d1
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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